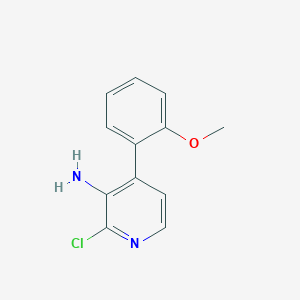









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N:8]=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:6](I)[CH:5]=[CH:4][N:3]=1.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>COCCOC.[Pd].P.P.P.P>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[O:30][CH3:29])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,6.7.8.9.10|
|


|
Name
|
2-chloro-4-iodo-N-(triphenylphosphoranylidene) pyridin-3-amine
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1N=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)I
|
|
Name
|
|
|
Quantity
|
4.25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
46.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
tetrakisphosphine palladium(0)
|
|
Quantity
|
1.35 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].P.P.P.P
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
degassed with bubbling nitrogen for 15 min
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
To the stirred solution was added
|
|
Type
|
CUSTOM
|
|
Details
|
was degassed for another 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was then refluxed for 48 h
|
|
Duration
|
48 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cooled
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between ethyl acetate and brine
|
|
Type
|
CUSTOM
|
|
Details
|
Organic layer was isolated
|
|
Type
|
CUSTOM
|
|
Details
|
dried over anhd
|
|
Type
|
CUSTOM
|
|
Details
|
Na2SO4 and purified by silica gel column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1N)C1=C(C=CC=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 18 mmol | |
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |